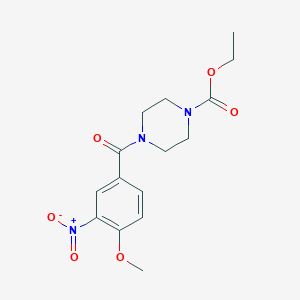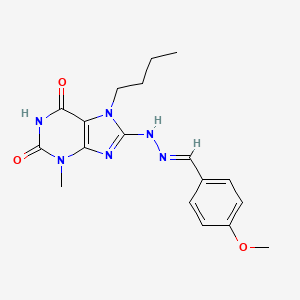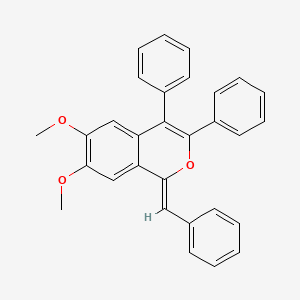![molecular formula C20H17BrN2O3S B11677932 N-(3-bromo-4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11677932.png)
N-(3-bromo-4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide: is a complex organic compound characterized by the presence of bromine, hydroxyl, sulfonyl, and carboximidamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route includes:
Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring, often achieved through electrophilic aromatic substitution.
Carboximidamide Formation: The final step involves the formation of the carboximidamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated phenyl derivatives.
Substitution: Formation of phenyl derivatives with various substituents replacing the bromine atom.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to modify their physical and chemical properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Medicine
Anticancer Activity: Studied for its potential to inhibit cancer cell growth through various mechanisms.
Anti-inflammatory Properties: Evaluated for its ability to reduce inflammation in biological systems.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments for various applications.
Chemical Sensors: Incorporated into sensors for the detection of specific analytes.
作用機序
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzamide
- N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenesulfonamide
- N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenecarboxamide
Uniqueness
N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C20H17BrN2O3S |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
N-(3-bromo-4-hydroxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-7-10-17(11-8-14)27(25,26)23-20(15-5-3-2-4-6-15)22-16-9-12-19(24)18(21)13-16/h2-13,24H,1H3,(H,22,23) |
InChIキー |
VQMQSNNQCSTJFK-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC(=C(C=C3)O)Br |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=C(C=C3)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11677849.png)
![2-methyl-N'-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11677860.png)
![2,6-dimethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11677869.png)


![2-(3-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11677882.png)

![5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677897.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11677904.png)
![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11677911.png)
![ethyl (2E)-2-(3-methoxy-4-{[(2-nitrophenyl)sulfonyl]oxy}benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11677917.png)

![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677925.png)
![2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11677926.png)
